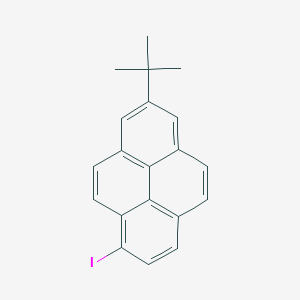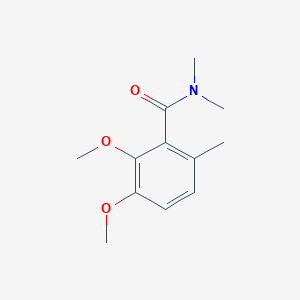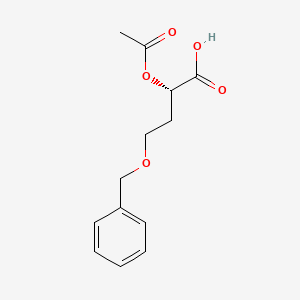
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group and a benzyloxy group attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid typically involves the esterification of (2S)-2-hydroxy-4-(benzyloxy)butanoic acid with acetic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent production of high-purity compounds. Additionally, green chemistry principles may be applied to minimize waste and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the acetyloxy group under basic conditions.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted butanoic acid derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound can be used in biochemical assays to study enzyme activity and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical processes. The benzyloxy group can interact with aromatic receptors or enzymes, influencing their activity and function. The overall effect of the compound depends on its specific interactions with biological molecules and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-2-Hydroxy-4-(benzyloxy)butanoic acid: Lacks the acetyloxy group, making it less reactive in certain chemical reactions.
(2S)-2-(Acetyloxy)-4-hydroxybutanoic acid: Lacks the benzyloxy group, affecting its interaction with aromatic receptors.
(2S)-2-(Acetyloxy)-4-(methoxy)butanoic acid: Contains a methoxy group instead of a benzyloxy group, altering its chemical and biological properties.
Uniqueness
(2S)-2-(Acetyloxy)-4-(benzyloxy)butanoic acid is unique due to the presence of both acetyloxy and benzyloxy groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
848828-45-5 |
|---|---|
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
(2S)-2-acetyloxy-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C13H16O5/c1-10(14)18-12(13(15)16)7-8-17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI-Schlüssel |
SXSNZKYSOUASKN-LBPRGKRZSA-N |
Isomerische SMILES |
CC(=O)O[C@@H](CCOCC1=CC=CC=C1)C(=O)O |
Kanonische SMILES |
CC(=O)OC(CCOCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(3-aminopropyl)carbamoyl]benzoate](/img/structure/B12545225.png)


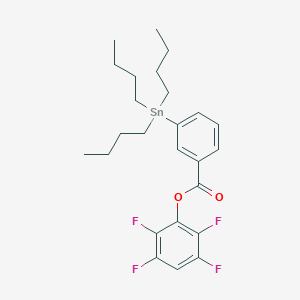
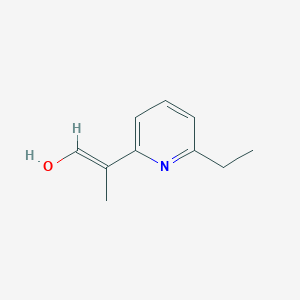
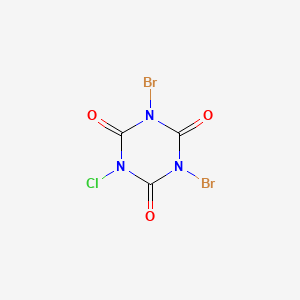

![[2-(Methylselanyl)-2-(methylsulfanyl)ethenyl]benzene](/img/structure/B12545271.png)


![3-Bromo-8-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrazine](/img/structure/B12545285.png)
